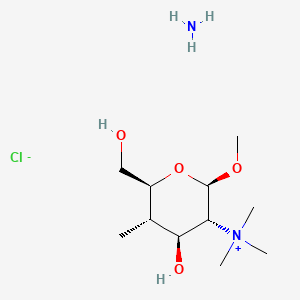

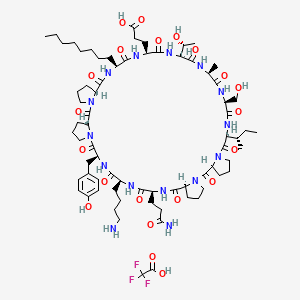

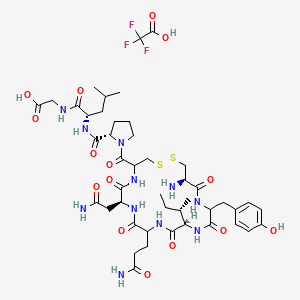

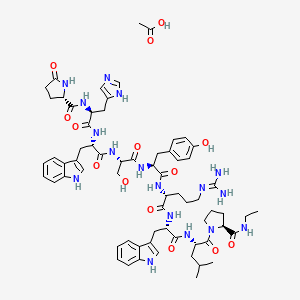

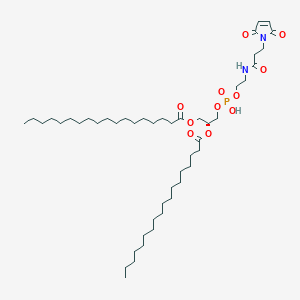

![molecular formula C58H102F3N15O14S2 B10855269 methane;2,2,2-trifluoroacetic acid;(4R,7S,10S,13S,16S,19S,22R)-7,10,19-tris(4-aminobutyl)-22-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-16-benzyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid](/img/structure/B10855269.png)

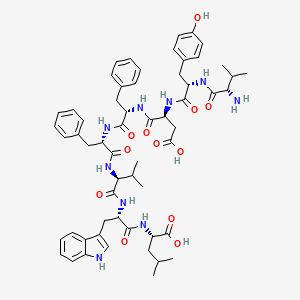

methane;2,2,2-trifluoroacetic acid;(4R,7S,10S,13S,16S,19S,22R)-7,10,19-tris(4-aminobutyl)-22-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-16-benzyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El inhibidor de endotoxina (TFA) es un péptido sintético conocido por su alta afinidad de unión a la lipasa A, un componente de los lipopolisacáridos (LPS) que se encuentran en la membrana externa de las bacterias Gram-negativas. Esta unión desintoxica eficazmente el LPS, evitando la liberación de citoquinas y mitigando la respuesta febril asociada con la exposición a endotoxinas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del inhibidor de endotoxina (TFA) implica la síntesis de péptidos en fase sólida (SPPS), un método que permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento. El proceso normalmente emplea química Fmoc (9-fluorenylmetoxocarbonil), que protege el grupo amino de los aminoácidos durante la síntesis. El péptido se ensambla en una resina y, después de completar la secuencia, se escinde de la resina y se purifica mediante cromatografía líquida de alta eficacia (HPLC).

Métodos de producción industrial: La producción industrial del inhibidor de endotoxina (TFA) sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Se utilizan sintetizadores de péptidos automatizados para agilizar el proceso y se emplean técnicas de purificación a gran escala, como HPLC preparativa, para garantizar la pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones: El inhibidor de endotoxina (TFA) experimenta principalmente la formación de enlaces peptídicos durante su síntesis. No suele participar en reacciones de oxidación, reducción o sustitución en condiciones fisiológicas normales.

Reactivos y condiciones comunes:

Aminoácidos protegidos con Fmoc: Utilizados en el proceso SPPS.

Reactivos de acoplamiento: Tales como HBTU (O-(benzotriazol-1-il)-N,N,N’,N’-tetrametiluronium hexafluorofosfato) o DIC (N,N’-diisopropilcarbodiimida).

Reactivos de escisión: Como el ácido trifluoroacético (TFA) para eliminar el péptido de la resina.

Productos principales: El producto principal de estas reacciones es el propio péptido inhibidor de endotoxina (TFA), que luego se purifica para eliminar cualquier producto secundario o impureza.

Aplicaciones Científicas De Investigación

El inhibidor de endotoxina (TFA) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como herramienta para estudiar las interacciones entre péptidos y lipopolisacáridos.

Biología: Se emplea en experimentos para comprender el papel de las endotoxinas en las infecciones bacterianas y la respuesta inmunitaria.

Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el tratamiento de la sepsis y otras afecciones causadas por la exposición a endotoxinas.

Industria: Se utiliza en el desarrollo de productos farmacéuticos y dispositivos médicos libres de endotoxinas

Mecanismo De Acción

El inhibidor de endotoxina (TFA) ejerce sus efectos uniéndose con alta afinidad a la lipasa A, un componente de los lipopolisacáridos. Esta unión neutraliza los efectos tóxicos de los lipopolisacáridos, evitando la activación del receptor tipo Toll 4 (TLR4) y la subsecuente liberación de citoquinas. Al inhibir esta vía, el inhibidor de endotoxina (TFA) reduce la inflamación y la respuesta febril asociada con la exposición a endotoxinas .

Compuestos similares:

Polimixina B: Otro compuesto que se une a la lipasa A y neutraliza las endotoxinas.

Inhibidor de la vía del factor tisular (TFPI): Un anticoagulante natural que también modula la respuesta inflamatoria a las endotoxinas.

Antitrombina: Otro anticoagulante natural con efectos similares sobre la inflamación inducida por endotoxinas

Unicidad: El inhibidor de endotoxina (TFA) es único en su estructura de péptido sintético, que permite una alta especificidad y afinidad de unión a la lipasa A. Esta especificidad lo convierte en un potente inhibidor de la actividad de las endotoxinas con mínima toxicidad y efectos secundarios en comparación con otros compuestos .

Comparación Con Compuestos Similares

Polymyxin B: Another compound that binds to lipid A and neutralizes endotoxins.

Tissue Factor Pathway Inhibitor (TFPI): A natural anticoagulant that also modulates the inflammatory response to endotoxins.

Antithrombin: Another natural anticoagulant with similar effects on endotoxin-induced inflammation

Uniqueness: Endotoxin inhibitor (TFA) is unique in its synthetic peptide structure, which allows for high specificity and affinity binding to lipid A. This specificity makes it a potent inhibitor of endotoxin activity with minimal toxicity and side effects compared to other compounds .

Propiedades

Fórmula molecular |

C58H102F3N15O14S2 |

|---|---|

Peso molecular |

1354.7 g/mol |

Nombre IUPAC |

methane;2,2,2-trifluoroacetic acid;(4R,7S,10S,13S,16S,19S,22R)-7,10,19-tris(4-aminobutyl)-22-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-16-benzyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid |

InChI |

InChI=1S/C55H97N15O12S2.C2HF3O2.CH4/c1-33(2)29-41-51(77)63-37(20-8-13-25-57)47(73)62-39(22-10-15-27-59)50(76)69-44(55(81)82)32-84-83-31-43(53(79)64-38(21-9-14-26-58)48(74)67-42(52(78)66-41)30-35-17-5-4-6-18-35)68-49(75)40(23-11-16-28-60)65-54(80)45(34(3)71)70-46(72)36(61)19-7-12-24-56;3-2(4,5)1(6)7;/h4-6,17-18,33-34,36-45,71H,7-16,19-32,56-61H2,1-3H3,(H,62,73)(H,63,77)(H,64,79)(H,65,80)(H,66,78)(H,67,74)(H,68,75)(H,69,76)(H,70,72)(H,81,82);(H,6,7);1H4/t34-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+;;/m1../s1 |

Clave InChI |

PWXUFXXXNZXSEW-HAMOCMHFSA-N |

SMILES isomérico |

C.C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCCCN)CC2=CC=CC=C2)CC(C)C)CCCCN)CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N)O.C(=O)(C(F)(F)F)O |

SMILES canónico |

C.CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N)C(=O)O)CCCCN)CCCCN.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Glu4]-Oxytocin (acetate)](/img/structure/B10855209.png)

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;hydrochloride](/img/structure/B10855222.png)

![5-hydroxy-7-methoxy-3-[4-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B10855251.png)

![disodium;[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate](/img/structure/B10855263.png)

![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;methane;hydrochloride](/img/structure/B10855268.png)